molecular formula C18H12N2O2 B2869282 4-(2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 439095-23-5

4-(2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile

Cat. No.: B2869282
CAS No.: 439095-23-5
M. Wt: 288.306
InChI Key: XTAMUUBYLVMQNY-UHFFFAOYSA-N
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Description

4-(2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of indeno[1,2-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused indeno-pyridine ring system with a furyl group, a methyl group, a carbonitrile group, and a ketone functional group.

Mechanism of Action

Target of Action

The compound, also known as 4-(furan-2-yl)-2-methyl-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carbonitrile, is part of a series of pyridine and thienopyridine derivatives that have been designed, synthesized, and tested as antimicrobial agents . The primary targets of this compound are microbial strains such as E. coli, B. mycoides, and C. albicans .

Mode of Action

The compound interacts with its targets by inhibiting their growth. For instance, one of the compounds in this series demonstrated significant antimicrobial activity against B. mycoides and C. albicans . .

Biochemical Pathways

The compound affects the biochemical pathways necessary for the growth and survival of the targeted microbial strains. By inhibiting these pathways, the compound prevents the microbes from proliferating, thereby exerting its antimicrobial effects

Result of Action

The result of the compound’s action is the inhibition of microbial growth. This is evidenced by the antimicrobial activity of the compound against strains like E. coli, B. mycoides, and C. albicans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-furyl methyl ketone with an appropriate indeno-pyridine precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups .

Scientific Research Applications

4-(2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring system, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(furan-2-yl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c1-10-13(9-19)15(14-7-4-8-22-14)16-17(20-10)11-5-2-3-6-12(11)18(16)21/h2-8,15,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAMUUBYLVMQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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